

Commercial suppliers and purity of 2-(2-Bromoethyl)benzonitrile

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzonitrile

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An In-Depth Technical Guide to **2-(2-Bromoethyl)benzonitrile** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromoethyl)benzonitrile** (CAS No. 101860-81-5), a specialized chemical intermediate crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the landscape of commercial suppliers, stringent purity standards, and the analytical methodologies required for its qualification. We will explore the causality behind protocol design, outline a self-validating workflow for quality control, and discuss the common impurities that can impact experimental outcomes. This guide serves as an authoritative resource, grounded in established analytical principles, to ensure the reliable application of this versatile building block in research and development.

Introduction: A Critical Intermediate in Synthesis

2-(2-Bromoethyl)benzonitrile is an aromatic compound featuring a nitrile group and a bromoethyl substituent at the ortho position. Its molecular structure offers two distinct reactive sites, making it a valuable precursor for constructing complex heterocyclic systems and other molecular scaffolds.

Molecular Identity:

- Chemical Name: **2-(2-Bromoethyl)benzonitrile**

- CAS Number: 101860-81-5
- Molecular Formula: C₉H₈BrN
- Molecular Weight: 210.07 g/mol

It is critical to distinguish this compound from its common structural isomer, 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9), which possesses significantly different reactivity due to the benzylic nature of its bromide. Misidentification can lead to failed syntheses and unexpected side products. The utility of **2-(2-Bromoethyl)benzonitrile** lies in its role as a versatile linker and building block in medicinal chemistry and materials science.[\[1\]](#)

Commercial Sourcing and Supplier Landscape

As a specialized, non-commodity chemical, **2-(2-Bromoethyl)benzonitrile** is not available from all large-scale suppliers. It is typically sourced from companies specializing in fine chemicals, custom synthesis, and research-grade intermediates. When procuring this reagent, batch-to-batch consistency and documented purity are paramount.

Table 1: Representative Commercial Suppliers

Supplier	Typical Purity	Notes	Availability
Parchem	Inquiry-based	A key supplier specializing in specialty chemicals. [2]	Made-to-order / Stock
Custom Synthesis Labs	>95% (Typical)	Many labs offer synthesis on demand, providing detailed analytical data (NMR, GC-MS).	Custom Order
Fine Chemical Marketplaces	Varies by Lister	Platforms connecting buyers with niche manufacturers, often based in China. [1]	Varies

Expert Insight: When sourcing this intermediate, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document should provide empirical data from purity and identity tests, not just generic specification ranges. For GMP or regulated development, a supplier audit may be necessary to ensure robust quality systems.

Purity Assessment: A Multi-Technique Approach

The purity of **2-(2-Bromoethyl)benzonitrile** directly influences reaction yield, impurity profiles of subsequent steps, and overall reproducibility. A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[3] It is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule, confirming both identity and the absence of structurally similar impurities.[4][5]

- ¹H NMR: Confirms the presence and connectivity of protons. The spectrum of **2-(2-Bromoethyl)benzonitrile** is expected to show distinct triplets for the two methylene (-CH₂-) groups of the ethyl chain and a complex multiplet pattern for the four aromatic protons. The integration of these signals should correspond to the correct proton count.
- ¹³C NMR: Provides a count of unique carbon atoms, confirming the carbon framework of the molecule.[6]

Purity Determination by Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary method for quantifying the purity of volatile and semi-volatile organic compounds.[7] The principle involves separating components of a mixture in the gas phase based on their boiling points and interactions with the stationary phase of a capillary column.[8]

The purity is typically calculated from the resulting chromatogram by the area percent method, where the area of the main product peak is divided by the total area of all peaks (excluding the

solvent).[9]

Experimental Protocol: GC-MS Purity and Impurity Profiling

This protocol describes a self-validating method for determining the purity of a newly acquired batch of **2-(2-Bromoethyl)benzonitrile** and identifying potential volatile impurities.

Objective: To achieve >99.5% separation of volatile components and obtain mass spectra for peak identification.

Instrumentation:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Capillary Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

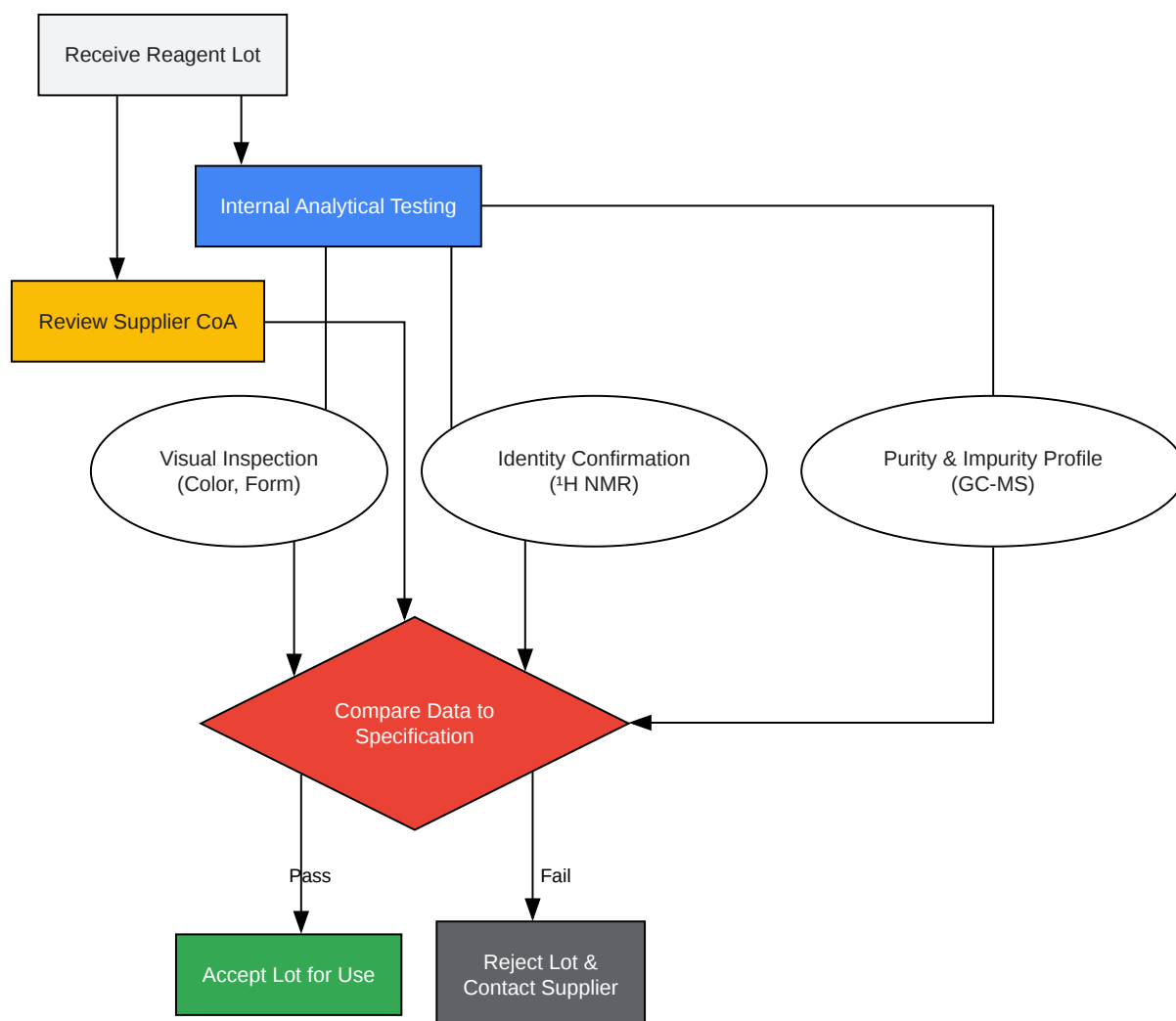
Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **2-(2-Bromoethyl)benzonitrile** into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with Dichloromethane (pesticide grade or equivalent). Mix thoroughly.
 - Transfer an aliquot to a 2 mL GC autosampler vial.
- Instrument Parameters:
 - Injector: Splitless mode, 250 °C
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min
 - Oven Program:

- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase at 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- MS Detector:
 - Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Impact (EI), 70 eV
 - Scan Range: 35-450 amu
- Data Analysis:
 - Integrate all peaks in the total ion chromatogram (TIC).
 - Calculate purity using the area percent formula.
 - For each impurity peak, analyze its mass spectrum. Compare the fragmentation pattern against a spectral library (e.g., NIST) and known potential impurities to achieve identification.

Visualization of Quality Control Workflow

A robust quality control system is essential for ensuring the reliability of incoming reagents. The following workflow illustrates a logical and self-validating process for the qualification of **2-(2-Bromoethyl)benzonitrile**.



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Caption: Quality Control workflow for incoming **2-(2-Bromoethyl)benzonitrile**.

Common Impurities and Their Significance

Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the radical bromination of 2-ethylbenzonitrile. Based on this, common process-related impurities may include:

- Unreacted Starting Material: Residual 2-ethylbenzonitrile.
- Isomeric Impurities: Formation of 1-bromo isomers if the reaction conditions are not well-controlled.
- Over-brominated Products: Such as 2-(1,2-dibromoethyl)benzonitrile, which can complicate subsequent reactions.^[10]
- Solvent Residues: Traces of solvents used during the reaction or purification (e.g., acetonitrile, carbon tetrachloride).
- Reagent By-products: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.^[10]

Causality: The presence of these impurities is detrimental. For instance, unreacted starting material will reduce the effective molarity of the reagent, leading to lower yields. Reactive impurities like over-brominated species can initiate undesired side reactions, making purification of the final product difficult and costly.

Safe Handling and Storage

While a specific, universally adopted safety data sheet (SDS) for **2-(2-Bromoethyl)benzonitrile** is not readily available, data from structurally similar brominated aromatic compounds suggest appropriate caution is necessary.^[1]

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Trustworthiness Pillar: The end-user is required to consult the specific SDS provided by the supplier before any handling or use. The information provided here is for guidance only and does not replace the supplier's formal safety documentation.

Conclusion

2-(2-Bromoethyl)benzonitrile is a valuable, yet specialized, reagent whose successful application hinges on rigorous quality control. Researchers and drug development professionals must prioritize sourcing from reputable suppliers who provide comprehensive analytical documentation. Independent verification of identity and purity using techniques like NMR and GC-MS is a cornerstone of good scientific practice, ensuring the integrity and reproducibility of experimental results. By understanding the potential impurities and adhering to strict safety protocols, scientists can effectively leverage the synthetic potential of this important intermediate.

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